Cas no 113763-37-4 (2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER)
2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER
- methyl 2-bromo-6-hydroxybenzoate
- Benzoic acid,2-bromo-6-hydroxy-,methyl ester
- methyl 6-bromo salicylate
- SY355314
- DB-091669
- methyl2-bromo-6-hydroxybenzoate
- DTXSID00602169
- SCHEMBL4144207
- WIRCWLQPIBGDQH-UHFFFAOYSA-N
- BS-19246
- 113763-37-4
- MFCD18398784
- G90232
- Benzoic acid, 2-bromo-6-hydroxy-, methyl ester
-
- Inchi: 1S/C8H7BrO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
- InChI Key: WIRCWLQPIBGDQH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C(=O)OC)O
Computed Properties
- Exact Mass: 229.95800
- Monoisotopic Mass: 229.95786Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 1.94130
2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER Pricemore >>
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| Alichem | A014003589-250mg |
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113763-37-4 | 97% | 250mg |
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| A2B Chem LLC | AA12226-1g |
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$228.00 | 2024-04-20 | |
| A2B Chem LLC | AA12226-5g |
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| 1PlusChem | 1P000A1U-5g |
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113763-37-4 | 98% | 5g |
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| 1PlusChem | 1P000A1U-250mg |
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113763-37-4 | 98% | 250mg |
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| 1PlusChem | 1P000A1U-1g |
Benzoic acid, 2-bromo-6-hydroxy-, methyl ester |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234396-1g |
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¥9600.00 | 2024-08-09 |
2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER Suppliers
2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER
Chemical Profile of 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER (CAS No. 113763-37-4)
2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER, identified by its Chemical Abstracts Service (CAS) number 113763-37-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This methyl ester derivative of 2-bromo-6-hydroxybenzoic acid exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER consists of a benzoic acid core substituted with a bromine atom at the 2-position and a hydroxyl group at the 6-position, esterified at the carboxyl group. This configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The presence of both bromine and hydroxyl functional groups allows for further modifications through nucleophilic aromatic substitution, cross-coupling reactions, and other organic transformations.
In recent years, 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER has garnered attention in the pharmaceutical industry due to its potential role in drug discovery and development. The benzoic acid scaffold is a common motif in many bioactive compounds, and modifications at specific positions can significantly influence biological activity. The bromine atom, in particular, serves as a handle for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
One of the most compelling aspects of 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER is its utility in synthesizing heterocyclic compounds, which are prevalent in medicinal chemistry. Researchers have leveraged this compound to develop novel scaffolds with potential therapeutic applications. For instance, studies have demonstrated its use in constructing benzoxazine derivatives, which exhibit antimicrobial and anti-inflammatory properties. The hydroxyl group at the 6-position can be further functionalized to introduce additional pharmacophores, enhancing the biological profile of the resulting compounds.
Additionally, 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER has been explored in the context of material science, particularly in the synthesis of organic electronic materials. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing conjugated polymers and small-molecule emitters used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The hydroxyl group can also be utilized to form hydrogen bonds or engage in π-stacking interactions, influencing the supramolecular assembly and properties of these materials.
The synthesis of 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER typically involves the bromination of 6-hydroxybenzoic acid followed by esterification. Advances in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications. Modern techniques such as flow chemistry have enabled milder reaction conditions and higher yields, reducing waste and energy consumption.
In academic research, 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER has been employed to study reaction mechanisms and develop new catalytic systems. Its reactivity profile provides insights into the electronic effects of substituents on aromatic rings, contributing to a deeper understanding of organic chemistry principles. These studies not only advance fundamental knowledge but also inform the design of more efficient synthetic routes for complex molecules.
The pharmaceutical industry continues to explore novel derivatives of 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER as potential drug candidates. Preclinical studies have highlighted its role in developing inhibitors targeting enzyme cascades involved in inflammatory diseases. The ability to modify both the bromine and hydroxyl positions allows for fine-tuning of binding affinity and selectivity, crucial factors in drug design. Collaborative efforts between chemists and biologists are yielding promising leads that could transition into clinical trials in the near future.
From a chemical biology perspective, 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER serves as a tool for investigating protein-ligand interactions. Its structural features enable it to act as a scaffold for peptidomimetics or kinase inhibitors. By incorporating this compound into probes or inhibitors, researchers can gain insights into cellular signaling pathways and develop targeted therapies for diseases such as cancer and neurodegeneration.
The environmental impact of synthesizing and using 2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER is also an area of growing interest. Efforts are underway to develop greener synthetic methods that minimize hazardous byproducts and reduce carbon footprints. Biocatalysis and solvent-free reactions are among the innovative approaches being explored to achieve these goals without compromising yield or purity.
In conclusion,2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER (CAS No. 113763-37-4) is a multifaceted compound with significant applications across multiple disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research, material science, and academic studies. As our understanding of its properties continues to evolve,2-BROMO-6-HYDROXYBENZOIC ACID METHYL ESTER will undoubtedly play an increasingly important role in shaping future advancements.
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